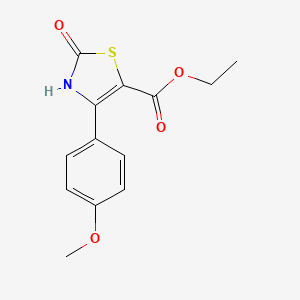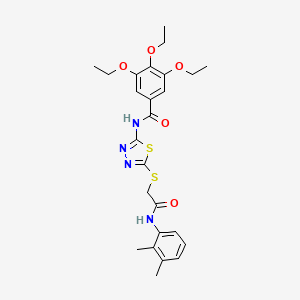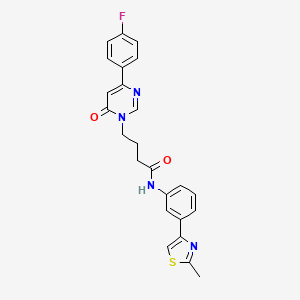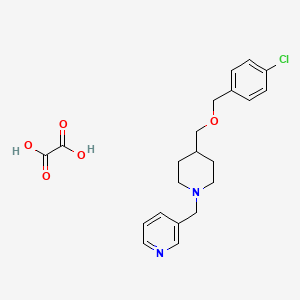
4-(4-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of an organic compound is largely determined by its functional groups. By studying the compound’s reactions with various reagents, chemists can learn about its chemical properties and potential uses .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and acidity, can be determined through various laboratory experiments .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound is utilized as an intermediate in the synthesis of various pharmacologically relevant molecules. For instance, its structural analogues are used in the synthesis of anticoagulants like apixaban (Qing Wang et al., 2017).
- It serves as a building block in the creation of thiazole-5-carboxylate esters, showcasing its versatility in chemical synthesis (M. Fong et al., 2004).
In Chemical Reactions
- This compound has been employed in reactions with other chemicals to create new derivatives, indicating its reactivity and applicability in chemical transformations. For example, its interaction with vanillin and vanillal esters has been explored for the creation of new phenyl esters (K. Gusak & N. Kozlov, 2005).
- Its role in the formation of imidazole-carboxylic acid ethyl esters through reaction with alkyl(hetero)aromatic α-hydroxyamino oximes has been studied, highlighting its importance in heterocyclic chemistry (E. B. Nikolaenkova et al., 2019).
Crystallographic and Conformational Studies
- The compound and its derivatives have been analyzed crystallographically to understand their molecular structure and packing features. This is crucial for determining their physical properties and potential applications (H. Nagarajaiah & N. Begum, 2014).
Potential for Diverse Applications
- Its derivatives have been investigated for various applications, ranging from material science to pharmaceutical research. For example, its use in the synthesis of chromane derivatives and exploration of their conformational properties indicates the broad scope of its utility (M. Ciolkowski et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-3-18-12(15)11-10(14-13(16)19-11)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUPNYRQMITUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]morpholine](/img/structure/B2438960.png)


![Methyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2438965.png)

![6-Chloro-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2438969.png)
![2-[(2,5-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2438971.png)



![(1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B2438978.png)
![8-(4-Bromophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2438979.png)

